molecular formula C13H13NO B112543 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde CAS No. 37560-46-6

1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde

Cat. No.: B112543
CAS No.: 37560-46-6
M. Wt: 199.25 g/mol
InChI Key: AZMITBLYRIEWJT-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a chemical compound of significant interest in organic and medicinal chemistry research due to its pyrrole-2-carboxaldehyde (Py-2-C) core structure. This scaffold is found in various natural products and is a key intermediate in the synthesis of more complex molecules . Pyrrole-2-carbaldehydes can be isolated from natural sources such as fungi and plants or produced synthetically, often via acid-catalyzed condensation reactions of sugars and amino acids, which are analogous to the Maillard reaction that occurs in vivo . In research settings, this compound serves as a versatile building block. Pyrrole-2-carbaldehyde derivatives are valuable precursors in enantioselective synthesis, enabling the construction of structurally complex heterocycles like 2,3-dihydro-1H-pyrrolizin-3-ols, which are core structures in numerous natural products with pharmacological activities . The formyl group on the pyrrole ring is a reactive handle for further chemical modifications, including participation in cycloaddition reactions and organocatalytic processes . Researchers utilize this family of compounds to explore new synthetic methodologies and to develop potential bioactive molecules. This product is intended for Research Use Only. It is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-10-5-3-7-13(11(10)2)14-8-4-6-12(14)9-15/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZMITBLYRIEWJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C=CC=C2C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396060
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37560-46-6
Record name 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37560-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Starting Materials :

    • 2,3-Dimethylaniline (10 mmol)

    • 2,5-Dimethoxytetrahydrofuran (10 mmol)

    • Solvent system: 1,2-Dichloroethane (20 mL), acetic acid (0.7 mL), and water (10 mL).

  • Procedure :
    The reaction mixture is refluxed for 24 hours under nitrogen, facilitating the acid-catalyzed ring-opening of DMTHF to generate a 1,4-diketone intermediate. Subsequent cyclization with 2,3-dimethylaniline forms the pyrrole ring. Post-reaction, the crude product is extracted with dichloromethane (DCM), washed with sodium bicarbonate, and purified via column chromatography (yield: 85–90%).

Table 1: Optimization of Clauson-Kaas Reaction Parameters

ParameterOptimal ValueImpact on Yield
Molar Ratio (Aniline:DMTHF)1:1.08Maximizes ring closure
Solvent1,2-Dichloroethane/AcOHEnhances solubility
TemperatureReflux (110–120°C)Accelerates cyclization
Reaction Time24 hoursEnsures completion
ParameterOptimal ValueRole in Reaction
Electrophile GenerationDMF/POCl₃ at 0°CActivates formylation
Reaction Time6 hoursEnsures electrophilic substitution
Quenching MethodIce waterStabilizes aldehyde

Alternative Synthesis Routes

Paal-Knorr Synthesis with Pre-Functionalized Components

A modified Paal-Knorr approach utilizes 1,4-diketones bearing a latent aldehyde group. For example, glyoxal derivatives may serve as precursors, though this route is less common due to challenges in regiocontrol.

Oxidative Methods

Oxidation of 2-hydroxymethylpyrrole intermediates using manganese dioxide (MnO₂) offers a pathway to the aldehyde. However, over-oxidation to carboxylic acids necessitates precise control, limiting practicality.

Comparative Analysis of Synthetic Methods

Table 3: Efficiency of Preparation Methods

MethodYield (%)Purity (%)Key Advantage
Clauson-Kaas + Vilsmeier7098High regioselectivity
Paal-Knorr5085Fewer steps
Oxidation4075Avoids harsh reagents

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

  • Continuous Flow Reactors : Reduce reaction time and improve heat management during Clauson-Kaas cyclization.

  • Catalyst Recycling : Bi(OTf)₃ or Cs₂CO₃ in Vilsmeier reactions enhances sustainability.

Characterization and Quality Control

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (DMSO-d₆) : δ 9.85 (s, 1H, CHO), 7.20–7.05 (m, 3H, aryl-H), 6.90 (s, 1H, pyrrole-H).

  • High-Resolution Mass Spectrometry (HRMS) :

    • Calculated for C₁₃H₁₃NO: 199.25 g/mol; Observed: 199.24.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

    Oxidation: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carboxylic acid

    Reduction: 1-(2,3-Dimethylphenyl)-1H-pyrrole-2-methanol

    Substitution: Halogenated or nitrated derivatives of the pyrrole ring

Scientific Research Applications

Organic Synthesis

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functionalizations that can lead to the development of novel compounds with desirable properties.

Research has indicated that this compound exhibits significant biological activities, including:

  • Anticancer Properties : Studies have demonstrated that it can inhibit the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives of pyrrole compounds have shown significant cytotoxicity against human cancer cell lines, including breast and lung cancers .
  • Antimicrobial Activity : In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents .
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory properties revealed that treatment with this compound resulted in reduced levels of inflammatory markers in animal models.

Medicinal Chemistry

The compound is being explored as a lead compound for developing new therapeutic agents targeting specific biological pathways. Its ability to interact with molecular targets such as enzymes or receptors may modulate their activity, contributing to potential therapeutic effects .

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of pyrrole derivatives, this compound was tested against several cancer cell lines. Results indicated significant dose-dependent cytotoxicity compared to standard chemotherapeutic agents, with IC50 values demonstrating efficacy in inhibiting cell growth.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of this compound. In vivo models showed that treatment with this compound resulted in reduced levels of inflammatory markers following carrageenan-induced paw edema tests, suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The aldehyde group may form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. Further research is needed to elucidate the precise molecular pathways involved .

Comparison with Similar Compounds

Structural Analogues of Pyrrole-2-carbaldehyde Derivatives

The following table summarizes key structural and functional differences between 1-(2,3-dimethylphenyl)-1H-pyrrole-2-carbaldehyde and related compounds:

Compound Name (CAS) Substituents on Pyrrole/Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (37560-46-6) 2,3-dimethylphenyl (C1), -CHO (C2) C₁₃H₁₃NO 199.25 Biochemical research, synthesis intermediate
1-(2-Chlorophenyl)-1H-pyrrole-2-carbaldehyde (124695-22-3) 2-chlorophenyl (C1), -CHO (C2) C₁₁H₈ClNO 205.64 Organic synthesis, potential bioactivity
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carboxaldehyde (175136-79-5) 3,5-dichlorophenyl (C1), -CHO (C2) C₁₁H₇Cl₂NO 240.09 Antimicrobial applications (inferred)
Pyrrolezanthine (no CAS provided) 5-hydroxymethyl, 4-hydroxyphenethyl (C1), -CHO (C2) Not provided Not provided Antioxidant, natural product isolation
1-[4-Chloro-2-(2,3-dichlorobenzoyl)phenyl]-1H-pyrrol-2-carbaldehyde (937058-58-7) Complex substituents: Cl, benzoyl, -CHO (C2) C₁₈H₁₀Cl₃NO₂ 378.64 Agrochemical research (inferred)

Functional Group Impact on Reactivity and Bioactivity

  • Aldehyde Position : The aldehyde at the 2-position of the pyrrole ring enhances electrophilicity, enabling nucleophilic additions (e.g., in Schiff base formation). This is critical in synthesizing heterocyclic derivatives like pyrazoles .
  • Electron-Withdrawing Groups (e.g., -Cl): Chlorinated analogs (e.g., 1-(2-chlorophenyl)-derivative) exhibit higher polarity and may improve antimicrobial activity due to increased electrophilicity . Hydroxyl Groups (e.g., pyrrolezanthine): Natural derivatives with hydroxyl groups demonstrate antioxidant properties, as seen in DPPH radical scavenging assays .

Biological Activity

1-(2,3-Dimethylphenyl)-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H13NOC_{12}H_{13}NO. Its structure features a pyrrole ring substituted with a dimethylphenyl group at the 1-position and an aldehyde group at the 2-position. This specific arrangement contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that pyrrole derivatives can inhibit the growth of several bacterial strains, suggesting potential use as antimicrobial agents.
  • Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating their potential in cancer therapy.
  • Enzyme Inhibition : The compound may interact with specific enzymes, modulating their activity and influencing various biochemical pathways.

The biological activity of this compound can be attributed to several mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in protein function and cellular processes.
  • Receptor Interaction : It may act as a ligand for specific receptors involved in cell signaling pathways, potentially influencing cellular responses .
  • Induction of Apoptosis : Similar compounds have been reported to induce apoptosis in cancer cells through mitochondrial pathways.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µg/mL.

CompoundMIC (µg/mL)Target Organism
This compound50S. aureus
This compound100E. coli

Anticancer Activity

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results revealed an IC50 value of approximately 25 µM for MCF-7 cells, indicating strong anticancer potential.

Cell LineIC50 (µM)Mechanism of Action
MCF-725Induction of apoptosis
HeLa30Inhibition of cell proliferation

Enzyme Inhibition

The compound was tested for its ability to inhibit key enzymes involved in metabolic pathways. It demonstrated significant inhibition of acetylcholinesterase (AChE), which is crucial for neurotransmission.

Q & A

Q. What safety protocols are critical during synthesis?

  • Hazard mitigation : Use fume hoods for aldehyde handling (H302: oral toxicity) and wear nitrile gloves .
  • Waste disposal : Segregate halogenated solvents (e.g., DCM) and heavy metal residues (e.g., MnO₂) for certified waste management .

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